molecular formula C12H10N4O2 B2582899 5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide CAS No. 2034238-50-9

5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide

Cat. No. B2582899
CAS RN: 2034238-50-9
M. Wt: 242.238
InChI Key: SXLGXURTBYVYDS-UHFFFAOYSA-N
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Description

“5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide” is a compound that contains a pyrazolo[1,5-a]pyridine core . Pyrazolo[1,5-a]pyridine is one of the important cores of nitrogen ring junction heterocyclic compounds . These compounds have been found to be highly used in medicinal chemistry and drug molecule production .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyridine compounds has been studied extensively. A TEMPO-mediated [3 + 2] annulation–aromatization protocol for the preparation of pyrazolo[1,5-a]pyridines from N-aminopyridines and α,β-unsaturated compounds was developed . The procedure offered multisubstituted pyrazolo[1,5-a]pyridines in good to excellent yield with high and predictable regioselectivity .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyridine compounds have been studied. The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .

Scientific Research Applications

Antimetabolites in Purine Biochemical Reactions

Pyrazolo[1,5-a]pyrimidines, which are purine analogues, have beneficial properties as antimetabolites in purine biochemical reactions . This class of compounds has attracted wide pharmaceutical interest .

Antitrypanosomal Activity

These compounds have shown significant antitrypanosomal activity . This makes them potential candidates for the development of new drugs against diseases caused by trypanosomes .

Antischistosomal Activity

In addition to their antitrypanosomal activity, these compounds also exhibit antischistosomal activity . Schistosomiasis is a major public health problem in many tropical and subtropical regions, and new treatments are urgently needed .

Inhibitors of Various Enzymes

These compounds have been found to inhibit several enzymes, including HMG-CoA reductase , COX-2 , AMP phosphodiesterase , and KDR kinase . These enzymes are involved in various biological processes and diseases, making these compounds potential therapeutic agents .

Ligands for Peripheral Benzodiazepine Receptors

These compounds have been identified as selective peripheral benzodiazepine receptor ligands . Peripheral benzodiazepine receptors are involved in a variety of physiological functions and pathological conditions, and these compounds could be used to develop new drugs targeting these receptors .

Antimicrobial Agents

These compounds have shown antimicrobial activity , making them potential candidates for the development of new antimicrobial drugs .

Antianxiety Agents

These compounds have been found to have antianxiety effects . This suggests that they could be used to develop new treatments for anxiety disorders .

Agents for the Treatment of Sleep Disorders

Finally, these compounds have been reported to be effective as agents for the treatment of sleep disorders . This opens up a new potential application for these compounds in the field of sleep medicine .

properties

IUPAC Name

5-methyl-N-pyrazolo[1,5-a]pyridin-5-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c1-8-6-11(15-18-8)12(17)14-9-3-5-16-10(7-9)2-4-13-16/h2-7H,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLGXURTBYVYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide

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